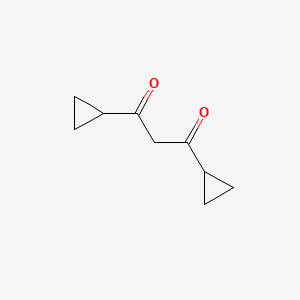
1,3-Dicyclopropylpropane-1,3-dione
Numéro de catalogue B1282569
Poids moléculaire: 152.19 g/mol
Clé InChI: QSEFTOYPSHMMDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06143935
Procedure details


Cyclopropyl methyl ketone (2.5 mL; 25 mmol) was dissolved in DMSO (12.5 mL) and methyl cyclopropanecarboxylate (5.0 mL; 50 mmol; 2 equiv) was added. The reaction mixture was cooled in ice-water and sodium methoxide (2.70 g; 50 mmol; 2 equiv) was added. The reaction mixture was stirred for 5 min in the ice-water bath, the bath was removed, and the mixture was heated to 50-55° C. for 8 h. The reaction mixture was diluted with toluene (12.5 mL), cooled in ice-water, and 6 N HCl (9 mL) was added dropwise such that the temperature remained below 25 ° C. The layers were separated and the aqueous solution was extracted with additional toluene (10 mL). The combined organic solution was washed with aqueous sodium bicarbonate (10 mL), dried with sodium sulfate and concentrated to afford 3.50 g (92%) yield of 1,3-dicyclopropyl-1,3-propanedione.



Name
sodium methoxide
Quantity
2.7 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].[CH:7]1([C:10](OC)=[O:11])[CH2:9][CH2:8]1.C[O-].[Na+]>CS(C)=O>[CH:7]1([C:10](=[O:11])[CH2:1][C:2]([CH:4]2[CH2:6][CH2:5]2)=[O:3])[CH2:9][CH2:8]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1CC1
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)OC
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with toluene (12.5 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice-water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6 N HCl (9 mL) was added dropwise such that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below 25 ° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with additional toluene (10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solution was washed with aqueous sodium bicarbonate (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(CC(=O)C1CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
